molecular formula C11H11NO2 B8645300 6-methoxy-7-methyl-1H-quinolin-4-one CAS No. 666735-00-8

6-methoxy-7-methyl-1H-quinolin-4-one

Cat. No.: B8645300
CAS No.: 666735-00-8
M. Wt: 189.21 g/mol
InChI Key: WRERFNRINSBFAK-UHFFFAOYSA-N
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Description

6-Methoxy-7-methyl-1H-quinolin-4-one is a heterocyclic compound featuring a quinolin-4-one core substituted with a methoxy group at position 6 and a methyl group at position 7 (Figure 1). The quinolinone scaffold is notable for its planar aromatic structure, which facilitates π-π stacking interactions and hydrogen bonding, making it a key pharmacophore in medicinal chemistry .

Properties

CAS No.

666735-00-8

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

6-methoxy-7-methyl-1H-quinolin-4-one

InChI

InChI=1S/C11H11NO2/c1-7-5-9-8(6-11(7)14-2)10(13)3-4-12-9/h3-6H,1-2H3,(H,12,13)

InChI Key

WRERFNRINSBFAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)C(=O)C=CN2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The nature and position of substituents on the quinolinone core significantly alter electronic properties. Key analogs include:

Table 1: Structural and Electronic Comparisons
Compound Name Substituents (Position) CAS Number Key Differences vs. Target Compound Implications References
7-Hydroxy-6-methoxyquinolin-4(1H)-one -OH (7), -OCH₃ (6) 127285-58-9 Hydroxy vs. methyl at position 7 Increased polarity, H-bond donor capacity
6,7-Dimethoxyquinolin-4(1H)-one -OCH₃ (6,7) 127285-54-5 Methoxy at both positions 6 and 7 Enhanced hydrophobicity; electron-donating effects
7-Chloro-4-methylquinolin-2(1H)-one -Cl (7), -CH₃ (4) 2540-09-2 Chloro (electron-withdrawing) at position 7 Reduced electron density; altered reactivity
7-Methoxy-2-methylquinolin-4(1H)-one -OCH₃ (7), -CH₃ (2) 103624-90-4 Methyl at position 2 instead of 7 Steric hindrance at position 2

Key Observations :

  • Electron-Donating vs.

Physical and Chemical Properties

While explicit data (e.g., melting points, logP) for the target compound are unavailable in the evidence, trends can be inferred:

  • Solubility: The methyl group in the target compound likely increases hydrophobicity compared to 7-hydroxy analogs (e.g., 7-Hydroxy-6-methoxyquinolin-4(1H)-one), which benefit from H-bonding .
  • Stability: Electron-withdrawing groups (e.g., -Cl in 7-Chloro-4-methylquinolin-2(1H)-one) may reduce stability under basic conditions compared to the target’s electron-donating substituents .

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